2-Bromo-4-(3-chlorophenyl)thiazole 2-Bromo-4-(3-chlorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.: 886367-79-9
VCID: VC3266293
InChI: InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H
SMILES: C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br
Molecular Formula: C9H5BrClNS
Molecular Weight: 274.57 g/mol

2-Bromo-4-(3-chlorophenyl)thiazole

CAS No.: 886367-79-9

Cat. No.: VC3266293

Molecular Formula: C9H5BrClNS

Molecular Weight: 274.57 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(3-chlorophenyl)thiazole - 886367-79-9

Specification

CAS No. 886367-79-9
Molecular Formula C9H5BrClNS
Molecular Weight 274.57 g/mol
IUPAC Name 2-bromo-4-(3-chlorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H
Standard InChI Key LLHCTYWLNQYQSQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

The structure of 2-Bromo-4-(3-chlorophenyl)thiazole consists of a central thiazole ring with specific substituents. The thiazole core is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The distinctive features of this compound include:

  • A bromine atom at position 2 of the thiazole ring

  • A 3-chlorophenyl group at position 4 of the thiazole ring

  • An aromatic system with delocalized π-electrons contributing to its chemical stability and reactivity

The presence of these electron-withdrawing halogens (bromine and chlorine) significantly influences the electron distribution within the molecule, affecting its chemical behavior and potential interactions with biological targets.

Physical Properties

While specific experimental data for 2-Bromo-4-(3-chlorophenyl)thiazole is limited, we can draw insights from related compounds. The structurally similar 2-chloro-4-(3-chlorophenyl)thiazole has the following predicted properties:

PropertyValueNotes
Boiling Point370.0±34.0 °CPredicted value
Density1.426±0.06 g/cm³Predicted value
pKa-0.16±0.10Predicted value

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole typically involves several reaction steps similar to those used for related thiazole derivatives. Based on established synthetic routes for thiazole compounds, a potential synthesis pathway may include:

  • Formation of the thiazole core through cyclization reactions involving thioamides and appropriate α-halo carbonyl compounds

  • Selective bromination at the 2-position of the thiazole ring

  • Introduction of the 3-chlorophenyl group at the 4-position through coupling reactions

Research on similar compounds indicates that the bromination of thiazole derivatives often employs N-bromosuccinimide (NBS) as a brominating agent . For instance, in the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles, the 5-position of the thiazole ring is brominated by reacting with NBS via an electrophilic substitution mechanism . Similar approaches could be applied for the bromination at the 2-position in the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole.

Chemical Reactivity

The reactivity of 2-Bromo-4-(3-chlorophenyl)thiazole is influenced by several factors:

  • The bromine at position 2 serves as a reactive site for various nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate

  • The thiazole ring possesses aromatic properties due to the delocalization of π-electrons, contributing to its stability while still allowing for selective reactivity at specific positions

  • The 3-chlorophenyl group provides potential sites for further functionalization through coupling reactions

These features make 2-Bromo-4-(3-chlorophenyl)thiazole an interesting building block for the synthesis of more complex molecules with potential biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Bromo-4-(3-chlorophenyl)thiazole and related compounds provides valuable insights for rational drug design. Several key structural features influence the biological activity of thiazole derivatives:

Role of the Thiazole Core

The thiazole ring serves as a versatile scaffold in medicinal chemistry due to several properties:

Impact of Halogen Substituents

The presence of bromine at position 2 and chlorine at the meta position of the phenyl ring significantly impacts the compound's properties:

  • Halogens increase lipophilicity, potentially enhancing membrane permeability

  • They can participate in halogen bonding with biological targets

  • Their electron-withdrawing nature affects the electron distribution within the molecule, influencing interactions with biological macromolecules

Research on related compounds has shown that the position of substituents on the phenyl ring plays a crucial role in modulating biological activity . For instance, in thiazole-based anticancer compounds, meta and para substitutions on the phenyl ring often yield different activity profiles compared to ortho substitutions.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-Bromo-4-(3-chlorophenyl)thiazole, it is helpful to compare it with structurally related compounds:

CompoundKey Structural DifferencesNotable Properties
2-Chloro-4-(3-chlorophenyl)thiazoleChlorine instead of bromine at position 2Boiling point: 370.0±34.0°C, Density: 1.426±0.06 g/cm³, pKa: -0.16±0.10
4-(4-Halophenyl)-2-methylthiazoleDifferent halogen position on phenyl, methyl instead of bromine at position 2Used as intermediates in the synthesis of bioactive compounds
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesMore complex substitution patternDemonstrated anticancer activity against specific cell lines

This comparison highlights how subtle structural changes can significantly impact the chemical and biological properties of thiazole derivatives. The unique combination of bromine at position 2 and a 3-chlorophenyl group at position 4 in 2-Bromo-4-(3-chlorophenyl)thiazole likely confers distinct properties that may be advantageous for specific applications.

Research Challenges and Future Perspectives

Current Research Limitations

Several challenges exist in fully understanding the properties and potential applications of 2-Bromo-4-(3-chlorophenyl)thiazole:

  • Limited specific experimental data on its physical properties and biological activities

  • Incomplete understanding of its structure-activity relationships in various biological systems

  • Need for optimized synthetic routes for large-scale production

Future Research Directions

To address these limitations and fully explore the potential of 2-Bromo-4-(3-chlorophenyl)thiazole, future research could focus on:

  • Comprehensive characterization of its physical, chemical, and biological properties

  • Detailed investigation of its antimicrobial and anticancer activities against diverse pathogens and cancer cell lines

  • Exploration of its potential as a synthetic intermediate for developing more complex bioactive molecules

  • Structure-based design of derivatives with enhanced biological activities

  • Development of more efficient and scalable synthetic methods

Given the versatility of thiazole derivatives in medicinal chemistry, 2-Bromo-4-(3-chlorophenyl)thiazole represents a promising scaffold for the development of novel therapeutic agents . Its unique structural features, particularly the combination of bromine at position 2 and the 3-chlorophenyl group at position 4, warrant dedicated investigation to fully unlock its potential.

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